methyl 1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxylate
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Overview
Description
Methyl 1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxylate is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes a piperidine ring, a nitrobenzoyl group, and a methyl ester
Preparation Methods
The synthesis of methyl 1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxylate typically involves multiple steps. One common synthetic route starts with the nitration of 4-chlorobenzoic acid to produce 4-chloro-2-nitrobenzoic acid. This intermediate is then esterified with methanol to form methyl 4-chloro-2-nitrobenzoate. The final step involves the reaction of methyl 4-chloro-2-nitrobenzoate with piperidine and a suitable coupling agent to yield this compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Methyl 1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxylate can be compared with similar compounds such as:
Methyl 4-chloro-2-nitrobenzoate: This compound shares the nitrobenzoyl group but lacks the piperidine ring, making it less versatile in biological applications.
This compound analogs: These compounds may have different substituents on the piperidine ring, affecting their chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5/c1-22-14(19)9-4-6-16(7-5-9)13(18)11-3-2-10(15)8-12(11)17(20)21/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWPQINNMWFODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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